4-Fluoro-1H-benzo[d]imidazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine involves several steps. One common approach is to react an acid chloride of benzoic acid with potassium thiocyanate (KSCN) and subsequently add 4-(1H-benzo[d]imidazol-2-yl)benzenamine in a one-pot three-step procedure .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1H-benzo[d]imidazol-2-amine consists of a five-membered ring containing fluorine and nitrogen atoms. Spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction, confirm its structure .
Scientific Research Applications
Synthesis Methods and Mechanisms
4-Fluoro-1H-benzo[d]imidazol-2-amine is involved in various synthesis processes. A study by Jha (2005) explores its formation during the synthesis of a candidate antihistamine, detailing an unusual mechanism involving self-catalyzed N-diarylation. Another study by Reddy & Reddy (2010) describes the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, evaluating their antibacterial and antifungal activity.
Antimicrobial Applications
Compounds derived from 4-Fluoro-1H-benzo[d]imidazol-2-amine have shown potential in antimicrobial applications. Binoy et al. (2021) synthesized derivatives for screening antibacterial and antiinflammatory activity. Similarly, Reddy & Reddy (2010) also synthesized novel compounds for assessing their antibacterial and antifungal activity.
Pharmacological Screening
For pharmacological applications, Teffera et al. (2013) conducted a study on a compound derived from 4-Fluoro-1H-benzo[d]imidazol-2-amine as a potential anaplastic lymphoma kinase (ALK) inhibitor for treating cancer.
Dual Receptor Antagonists
In the field of neuropharmacology, Deau et al. (2015) synthesized compounds including 4-Fluoro-1H-benzo[d]imidazol-2-amine derivatives as dual 5-HT7/5-HT2A serotonin receptors ligands, showing potential for CNS applications.
Novel Organic Compounds Synthesis
The molecule is also used in the synthesis of diverse organic compounds. Veltri et al. (2018) describe a novel carbonylative approach to synthesize functionalized benzimidazoimidazoles using 4-Fluoro-1H-benzo[d]imidazol-2-amine.
Metal Ion Detection
In chemical sensing, Kumar et al. (2012) developed a benzimidazole-based optical probe for screening various metal ions, utilizing the properties of 4-Fluoro-1H-benzo[d]imidazol-2-amine.
properties
IUPAC Name |
4-fluoro-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBBYGDROFRJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734445 | |
Record name | 4-Fluoro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-benzo[d]imidazol-2-amine | |
CAS RN |
1249526-67-7 | |
Record name | 4-Fluoro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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